Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- is a chemical compound known for its unique structure and properties It is characterized by the presence of benzylamine with two bromoethyl groups, a methoxy group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- typically involves the reaction of benzylamine with 2-bromoethyl bromide in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion. The nitro and methoxy groups are introduced through nitration and methylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Substitution: Formation of new benzylamine derivatives.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of hydroxylated derivatives
Wissenschaftliche Forschungsanwendungen
Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- involves its interaction with molecular targets through its functional groups. The bromoethyl groups can form covalent bonds with nucleophilic sites in biomolecules, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-bromoethyl)benzylamine: Similar structure but lacks the methoxy and nitro groups.
N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine: Another related compound with similar reactivity
Uniqueness
Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56537-95-2 |
---|---|
Molekularformel |
C12H16Br2N2O3 |
Molekulargewicht |
396.07 g/mol |
IUPAC-Name |
2-bromo-N-(2-bromoethyl)-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H16Br2N2O3/c1-19-12-3-2-11(16(17)18)8-10(12)9-15(6-4-13)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI-Schlüssel |
NROLUUHJEUCRPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.